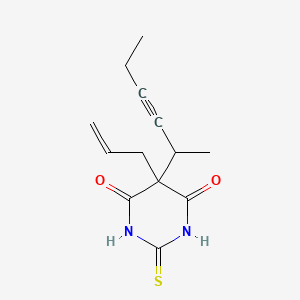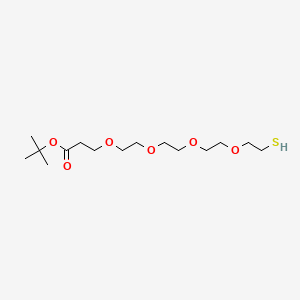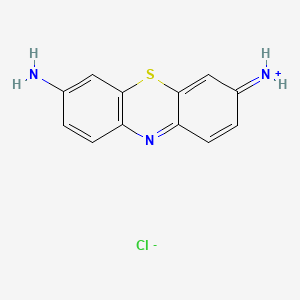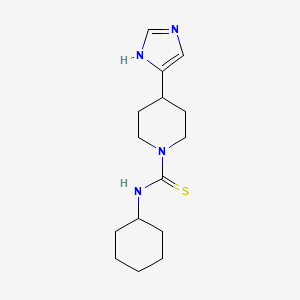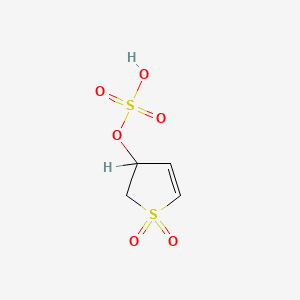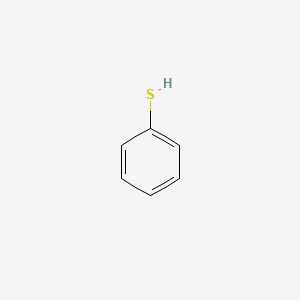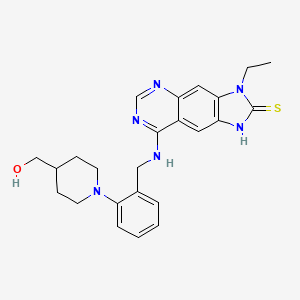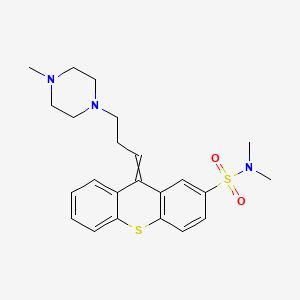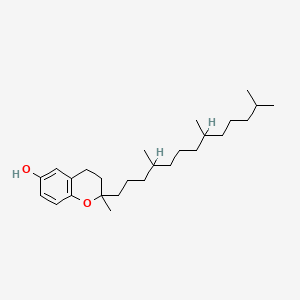
生育酚
概述
描述
Tocol is a compound belonging to the vitamin E family, specifically known as a tocopherol derivative. It is characterized by a chromanol ring structure with a phytyl side chain. This compound is a potent lipophilic antioxidant, playing a crucial role in protecting cells from oxidative damage by scavenging free radicals .
科学研究应用
Tocol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in protecting cellular membranes from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and skincare products due to its antioxidant properties .
作用机制
Target of Action
Tocol, also known as 2-Methyl-2-phytyl-6-hydroxychroman, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The potency of interaction varies among different isoforms of Tocol, with the order being δ-tocols > γ-tocols > α-tocols .
Mode of Action
Tocol’s interaction with its targets involves the phenolic groups of the compound. The binding of Tocol to the estrogen receptors leads to the activation of an estrogen-responsive reporter gene in cells expressing either ERα or ERβ . The antioxidant action of Tocols is related to the formation of Tocol quinone and its subsequent recycling or degradation .
Biochemical Pathways
Tocol biosynthesis occurs mainly in the plastids of higher plants. The precursors for this process are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of Tocol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), Tocol cyclase (TC), and two methyltransferases .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence have been developed to predict these properties .
Result of Action
The molecular and cellular effects of Tocol’s action are primarily related to its antioxidant properties. Tocols are lipophilic antioxidants that belong to the vitamin-E family . They play a crucial role in scavenging lipid peroxy radicals and quenching singlet oxygen in photosynthetic organisms . In addition, Tocols have been found to exhibit antiproliferative activity on cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tocol. For instance, Tocol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can provide valuable insights into the physiological action of Tocol.
生化分析
Biochemical Properties
Tocol is involved in various biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes, proteins, and other biomolecules to neutralize free radicals and prevent oxidative stress. One of the key enzymes that Tocol interacts with is homogentisate phytyltransferase, which is involved in the biosynthesis of tocopherols and tocotrienols . Tocol also interacts with lipid peroxidation products, thereby protecting cellular membranes from oxidative damage . Additionally, Tocol has been shown to modulate the activity of certain transcription factors, influencing gene expression related to antioxidant defense mechanisms .
Cellular Effects
Tocol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Tocol has been shown to activate the transcription of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . It also affects cell signaling pathways by interacting with membrane-bound receptors and influencing downstream signaling cascades . Furthermore, Tocol has been reported to impact cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Tocol involves its interaction with various biomolecules at the molecular level. Tocol binds to lipid membranes, where it exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation . It also interacts with specific proteins and enzymes, such as homogentisate phytyltransferase, to modulate their activity and influence metabolic pathways . Additionally, Tocol has been shown to regulate gene expression by modulating the activity of transcription factors involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tocol have been observed to change over time. Tocol is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, light, and pH . Over time, Tocol can undergo degradation, leading to a decrease in its antioxidant activity . Long-term studies have shown that Tocol can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms and protecting cells from oxidative damage .
Dosage Effects in Animal Models
The effects of Tocol vary with different dosages in animal models. At low to moderate doses, Tocol has been shown to exert beneficial effects, such as enhancing antioxidant defense and protecting against oxidative stress . At high doses, Tocol can exhibit toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, where the beneficial effects of Tocol plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Tocol is involved in several metabolic pathways, including the biosynthesis of tocopherols and tocotrienols. It interacts with enzymes such as homogentisate phytyltransferase and tocopherol cyclase, which are involved in the conversion of precursors to tocopherols and tocotrienols . Tocol also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels . Additionally, Tocol has been shown to influence the expression of genes involved in metabolic pathways, further impacting metabolic processes .
Transport and Distribution
Tocol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it exerts its antioxidant effects . Tocol can also bind to serum albumin, which facilitates its transport in the bloodstream and distribution to various tissues . The localization and accumulation of Tocol within cells are influenced by its interactions with membrane-bound receptors and transporters .
Subcellular Localization
Tocol is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in lipid membranes, such as the plasma membrane and mitochondrial membrane, where it protects against oxidative damage . Tocol can also be localized to other organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may play a role in modulating cellular processes . The subcellular localization of Tocol is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tocol typically involves the condensation of homogentisate with phytyl diphosphate (PDP), catalyzed by homogentisate phytyltransferase (HPT). This reaction yields 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ), which is subsequently reduced to form Tocol .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes saponification, followed by chromatographic techniques to isolate and purify the desired tocopherol derivatives .
化学反应分析
Types of Reactions: Tocol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopherol quinone.
Reduction: The quinone form can be reduced back to the hydroquinone form.
Substitution: The chromanol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens can be used under mild acidic conditions.
Major Products:
Oxidation: Tocopherol quinone.
Reduction: Tocopherol hydroquinone.
Substitution: Halogenated chromanol derivatives.
相似化合物的比较
α-Tocopherol: The most active form of vitamin E with three methyl groups on the chromanol ring.
β-Tocopherol: Similar to α-tocopherol but with two methyl groups.
γ-Tocopherol: Contains two methyl groups in different positions compared to β-tocopherol.
δ-Tocopherol: Has only one methyl group on the chromanol ring
Uniqueness: Tocol is unique due to its specific methylation pattern and phytyl side chain, which confer distinct antioxidant properties and biological activities compared to other tocopherols and tocotrienols .
属性
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871602 | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-98-2 | |
| Record name | Tocol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

